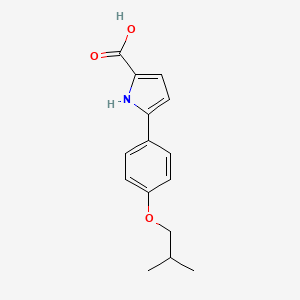

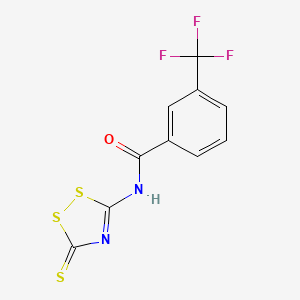

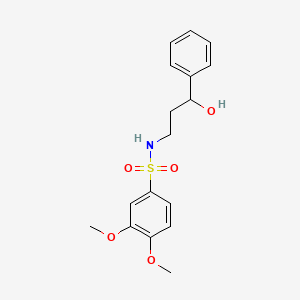

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complexes

The study by Adhami et al. (2012) describes the synthesis of a thiadiazolobenzamide compound through cyclization reactions, followed by the formation of complexes with Ni and Pd. This work highlights the compound's potential in creating new materials with unique chemical properties. The complexes were characterized using various spectroscopic methods and theoretical calculations, providing insights into their structural and electronic attributes Adhami et al., 2012.

Electrochemical Detection Applications

A receptor based on benzene-1,3,5-tris(N-glycino-thiocarboxamide) demonstrated the capacity for thioamide self-assembly on gold surfaces and the electrochemical detection of protonated amines. This finding by Aoki et al. (1999) suggests the utility of thioamide compounds in developing sensitive detection methods for amines, which could be applied in various analytical and bioanalytical contexts Aoki et al., 1999.

Synthesis of Heterocyclic Compounds

Research by Sharba et al. (2005) focused on synthesizing oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, demonstrating the versatility of thiadiazole compounds in organic synthesis. These heterocyclic compounds have potential applications in pharmaceuticals, agrochemicals, and materials science Sharba et al., 2005.

New Modes of Reactivity

Zhang et al. (2018) reported an atypical mode of [3 + 2]-cycloaddition involving electron-deficient thioamides and benzynes, leading to dihydrobenzothiazole products. This study presents a novel pathway for creating complex molecular structures, indicating the role of thioamide compounds in advancing synthetic chemistry techniques Zhang et al., 2018.

Drug Delivery and Therapeutic Applications

Although direct references to N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide in drug delivery or therapeutic contexts were not found in the provided search results, related compounds have been explored for their potential in these areas. For instance, benzamide derivatives have been studied for melanoma cytotoxicity, indicating the broader relevance of similar compounds in medical research Wolf et al., 2004.

Propiedades

IUPAC Name |

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2OS3/c11-10(12,13)6-3-1-2-5(4-6)7(16)14-8-15-9(17)19-18-8/h1-4H,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFKGYUDERNVQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=S)SS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)

![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)

![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)